2-Fluoro-5-methoxybenzaldehyde (CAS 105728-90-3) is a highly activated, bifunctional aromatic building block widely procured for the synthesis of advanced active pharmaceutical ingredients (APIs), sterically hindered ethers, and fluorinated macrocycles . Featuring a highly electrophilic ortho-fluoro leaving group and an electron-donating meta-methoxy group, this compound is primed for nucleophilic aromatic substitution (SNAr) and cyclization reactions. It serves as the direct commercial precursor for 6F-phenylephrine, specialized benzothiophene-based kinase inhibitors, and antiviral fluorocorroles [1]. In industrial and academic procurement, it is prioritized over non-fluorinated or unmethoxylated analogs when downstream applications require high SNAr conversion rates, suppression of benzyne decomposition pathways, or precise electronic tuning for receptor selectivity.
Attempting to substitute 2-fluoro-5-methoxybenzaldehyde with simpler analogs like 2-fluorobenzaldehyde or 2-chloro-5-methoxybenzaldehyde leads to significant process and performance failures. In SNAr processes, the ortho-fluoro atom is essential; chloro or bromo analogs exhibit poor leaving-group kinetics and are prone to rapid oxidation in polar aprotic solvents like DMSO [2]. Furthermore, the 5-methoxy group actively modulates the electronic density of the aromatic ring during harsh nucleophilic attacks. Using unsubstituted 2-fluorobenzaldehyde in the synthesis of sterically hindered ethers results in unselective nucleophilic addition and benzyne-mediated decomposition, drastically reducing isolated yields[1]. In pharmacological applications, omitting either the fluorine or the methoxy group destroys the specific receptor binding profiles of downstream APIs, such as the severe drop in adrenergic selectivity observed when reverting to non-fluorinated phenylephrine.
In the synthesis of sterically hindered ortho-alkoxybenzaldehydes, the functionalization of the aromatic ring dictates reaction stability. When reacting with bulky nucleophiles like 2-adamantanol, unsubstituted 2-fluorobenzaldehyde suffers from decomposition pathways such as benzyne formation, yielding as low as 8% to 40% isolated product [1]. In contrast, 2-fluoro-5-methoxybenzaldehyde suppresses these unselective pathways, achieving >95% SNAr conversion and a 50% isolated yield over three steps [1].
| Evidence Dimension | Isolated yield of sterically hindered ortho-alkoxybenzaldehyde |
| Target Compound Data | 50% yield (using 2-fluoro-5-methoxybenzaldehyde) |
| Comparator Or Baseline | 8-40% yield (using unsubstituted 2-fluorobenzaldehyde) |
| Quantified Difference | Up to 6-fold increase in isolated yield |
| Conditions | SNAr with 2-adamantanol/2-methyl-2-adamantanol, followed by standard purification |
Procuring the 5-methoxy derivative prevents costly material loss to benzyne decomposition when synthesizing sterically hindered ether intermediates.
For nucleophilic substitutions requiring polar aprotic solvents like DMSO, the choice of the halogen leaving group is strictly limited. Studies on nucleophilic aromatic substitution demonstrate that while 2-fluoro-5-methoxybenzaldehyde undergoes clean substitution, the corresponding 2-chloro or 2-bromo benzaldehydes give very low yields due to rapid oxidation and inferior leaving-group ability under identical conditions [1].
| Evidence Dimension | SNAr viability in DMSO |
| Target Compound Data | Clean conversion (ortho-fluoro leaving group) |
| Comparator Or Baseline | Very low yields / rapid oxidation (bromo or chloro analogs) |
| Quantified Difference | Qualitative failure of heavier halogens |
| Conditions | Nucleophilic aromatic substitution in DMSO |
Buyers must select the ortho-fluoro compound for SNAr in DMSO, as cheaper chloro or bromo alternatives will fail due to oxidative degradation.
2-Fluoro-5-methoxybenzaldehyde is the direct commercial precursor for 6F-phenylephrine [1]. The incorporation of the fluorine atom at this specific position fundamentally alters the pharmacological profile of the resulting active pharmaceutical ingredient. While standard (R)-phenylephrine exhibits an α1/β receptor selectivity of only 2- to 5-fold, the 6F-phenylephrine derived from this specific precursor achieves an α1/β selectivity of 86- to 140-fold, and an α2/β selectivity of 780-fold [1].
| Evidence Dimension | α1/β Adrenergic Receptor Selectivity |
| Target Compound Data | 86- to 140-fold selectivity (6F-phenylephrine derived from target) |
| Comparator Or Baseline | 2- to 5-fold selectivity (standard non-fluorinated phenylephrine) |
| Quantified Difference | Over 20-fold improvement in receptor selectivity |
| Conditions | In vitro adrenergic receptor binding assays |
This precursor is uniquely required to manufacture next-generation fluorinated vasoconstrictors that eliminate off-target β-receptor activity.
In the synthesis of meso-substituted corroles for antiviral applications against human cytomegalovirus (hCMV), the use of 2-fluoro-5-methoxybenzaldehyde as a building block yields A3- and A2B-fluorocorroles with drastically improved therapeutic windows [1]. Compared to non-halogenated or nitro-corrole analogs, the fluorinated macrocycles derived from this precursor achieve a selectivity index (CC50/IC50) exceeding 400, representing near-complete abolition of viral infection in MRC-5 and ARPE-19 cells at non-toxic concentrations [1].
| Evidence Dimension | Antiviral Selectivity Index (SI) against hCMV |
| Target Compound Data | SI > 400 (Fluorocorroles from 2-fluoro-5-methoxybenzaldehyde) |
| Comparator Or Baseline | Lower SI / higher toxicity (Non-halogenated corroles) |
| Quantified Difference | Significant expansion of the therapeutic window |
| Conditions | hCMV infection models in MRC-5 and ARPE-19 cell lines |
For developers of antiviral macrocycles, this specific fluorinated precursor is essential to achieve the high selectivity index required for viable therapeutic candidates.
Due to its stabilized SNAr profile, 2-fluoro-5-methoxybenzaldehyde is the optimal starting material for synthesizing bulky ortho-alkoxybenzaldehydes [1]. The 5-methoxy group prevents benzyne-mediated decomposition during attack by bulky nucleophiles like 2-adamantanol, making it highly suitable for manufacturing advanced olefin metathesis catalysts [1].
As the direct, commercially available precursor to 6F-phenylephrine, this compound is indispensable for pharmaceutical manufacturing of highly selective α1-adrenergic agonists [2]. Its exact substitution pattern translates directly to the final API, ensuring the >80-fold increase in receptor selectivity required for specialized vasoconstrictor formulations[2].
The ortho-fluoro and meta-methoxy configuration is ideal for cyclization reactions, such as condensation with ethyl thioglycolate to form 5-methoxybenzothiophene-2-carboxamides [3]. This makes it a critical procurement item for medicinal chemistry programs targeting Clk1/4 or Bruton's Tyrosine Kinase (Btk) inhibitors, where the benzothiophene core dictates target affinity [3].
The compound is utilized in the condensation synthesis of A3- and A2B-fluorocorroles and tetrakis(2-fluoro-5-methoxyphenyl)porphyrins [4]. The specific electronic effects of the fluorine and methoxy groups facilitate macrocycle formation and impart the high antiviral selectivity index (>400) necessary for human cytomegalovirus (hCMV) drug development [4].
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